N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c1-5-8(20-6(2)13-5)10-15-16-11(18-10)14-9(17)7-3-4-12-19-7/h3-4H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXPEVUDFNBDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The final step involves coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance:
- In Vitro Studies : A study reported that derivatives similar to N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide exhibited significant cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibition (PGI) reached up to 86% in some cases .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through DNA damage pathways. Compounds were tested using colony formation assays and TUNEL assays to confirm their efficacy in inducing cell death .
Antidiabetic Properties
The compound has also shown promise in the management of diabetes:
- Experimental Models : In vivo studies using Drosophila melanogaster as a model organism demonstrated that certain derivatives significantly lowered glucose levels, indicating potential antidiabetic activity .
Enzyme Inhibition Studies
The compound's derivatives have been evaluated for their ability to inhibit specific enzymes related to cancer and metabolic disorders:
- Carbonic Anhydrase Inhibition : A subset of oxadiazole derivatives was found to selectively inhibit carbonic anhydrases associated with cancer proliferation at nanomolar concentrations, suggesting a targeted therapeutic approach .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A comprehensive study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their biological activities. Among them, compounds featuring the thiazole ring showed enhanced anticancer properties compared to those without it. The study utilized various assays to assess cytotoxicity and mechanism of action .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another investigation focusing on structure-activity relationships (SAR), modifications to the thiazole and oxadiazole components were systematically studied. This analysis revealed that specific substitutions could significantly enhance both anticancer and antidiabetic activities, guiding future design strategies for more effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituted Thiazole Carboxamides
Example Compound : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., [3a–s]) .
- Structural Differences : Replacement of the 1,3,4-oxadiazole ring with a simpler thiazole-carboxamide scaffold.
- Biological Activity : Demonstrated statistically significant activity in treatment groups (p < 0.05) via enzyme inhibition assays, suggesting similar targets (e.g., kinases) for the target compound .
- Synthesis : Both compounds employ coupling reagents (e.g., EDCl/HOBt), but the target compound requires additional steps to construct the oxadiazole ring.
Nesolicaftor (CFTR Modulator)
Structure : N-(trans-3-{5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl}cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide .
- Key Differences : Incorporates a cyclobutyl group and hydroxethyl substituent instead of dimethylthiazole.
- The target compound’s dimethylthiazole may confer improved metabolic stability compared to nesolicaftor’s polar hydroxethyl group .
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Structure : Features dual thiadiazole rings and a cyclobutyl substituent .
- The target compound’s oxazole-carboxamide group may offer better hydrogen-bonding capacity for target engagement .
Methoxyphenyl-Oxadiazole-Thiazole Hybrid
Example : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide .
- Bioactivity : Such analogs often target inflammatory pathways (e.g., COX-2 inhibition), suggesting the target compound may share anti-inflammatory applications .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity Trends : Compounds with oxadiazole-thiazole scaffolds (e.g., nesolicaftor) show promise in modulating protein-protein interactions, while pyridinyl-thiazole analogs excel in kinase inhibition .
- Solubility vs. Potency : The target compound’s dimethylthiazole may enhance membrane permeability compared to nesolicaftor’s polar groups but could reduce aqueous solubility, necessitating formulation optimization .
- Safety Profile : Analogous compounds (e.g., 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine) exhibit moderate toxicity (GHS Category 4), suggesting the target compound may require rigorous in vivo safety assessments .
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiparasitic properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, an oxadiazole moiety, and an oxazole carboxamide. The molecular formula is , with a molecular weight of approximately 284.32 g/mol. Its structural components contribute to its biological activities.
Structure
- IUPAC Name : this compound
- Molecular Formula :
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.32 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole rings. For instance, derivatives of 1,3,4-oxadiazole have shown promising cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Leukemia Cells :
- Mechanism of Action :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Research has shown that 1,3,4-oxadiazole derivatives can be effective against bacteria and fungi.
Key Findings
- Antibacterial Activity : Certain derivatives demonstrated MIC values as low as 8 µM against M. tuberculosis strains .
- Antifungal Activity : Compounds were effective against several fungal strains, showcasing broad-spectrum antimicrobial properties.
Antiparasitic Activity
Emerging studies suggest that oxadiazole-containing compounds may possess antiparasitic effects as well. For example:
- Study Overview : Compounds were tested against Leishmania species.
- Results : Some derivatives showed significant activity with IC50 values comparable to existing antiparasitic drugs .
Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | CEM-13 | < 1 | |
| Anticancer | U-937 | < 5 | |
| Antimicrobial | M. tuberculosis | 4–8 | |
| Antifungal | Various fungal strains | < 10 |
Comparative Analysis of Oxadiazole Derivatives
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound A | 1,3,4-Oxadiazole | 0.65 | 6 µM |
| Compound B | Thiazole-Oxadiazole | 2.41 | 8 µM |
Q & A
Basic Research: What are the standard protocols for synthesizing N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. A common approach includes:
- Step 1: Condensation of 2,4-dimethylthiazole derivatives with oxadiazole precursors using K₂CO₃ as a base in dimethylformamide (DMF) under ambient conditions .
- Step 2: Coupling with 1,2-oxazole-5-carboxamide via nucleophilic substitution or amidation, often requiring reflux in ethanol or DMF .
- Purification: Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key reagents include RCH₂Cl for alkylation and trifluoromethanesulfonates for intermediate stabilization .
Advanced Research: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection: DMF enhances solubility of polar intermediates, while ethanol reduces side reactions .
- Catalysis: Ultrasound-assisted methods reduce reaction time by 30–50% compared to traditional reflux, improving yields to >85% .
- Temperature control: Maintaining 60–80°C during cyclization prevents decomposition of heat-sensitive intermediates .
- pH modulation: Alkaline conditions (pH 8–9) using K₂CO₃ favor nucleophilic substitution .
Basic Research: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of oxadiazole and thiazole ring formation (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Infrared Spectroscopy (IR): Peaks at 1650–1700 cm⁻¹ validate carboxamide C=O stretching .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., m/z 358.12 for [M+H]⁺) .
Advanced Research: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C couplings, particularly for oxadiazole-thiazole junctions .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects .
- Comparative analysis: Benchmark spectral data against structurally analogous compounds (e.g., benzo[d][1,3]dioxole derivatives) to identify inconsistencies .
Basic Research: What in vitro assays are recommended for initial assessment of biological activity?
Answer:
- Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research: What strategies are used to study the compound’s mechanism of action in cellular models?
Answer:
- Target identification: Thermal shift assays (TSA) or surface plasmon resonance (SPR) to screen protein binding .
- Gene expression profiling: RNA-seq or qPCR to track changes in apoptosis-related genes (e.g., BAX, BCL-2) .
- Molecular docking: Simulations using AutoDock Vina to predict interactions with kinase ATP-binding pockets .
Data Contradiction Analysis: How can discrepancies between solubility predictions and experimental bioavailability be addressed?
Answer:
- Computational modeling: Use COSMO-RS or Hansen solubility parameters to refine predictions .
- Prodrug design: Introduce hydrophilic groups (e.g., PEGylation) to enhance aqueous solubility without compromising activity .
- In vitro-in vivo correlation (IVIVC): Compare partition coefficients (logP) from HPLC with pharmacokinetic data .
Advanced Research: How can structural analogs be rationally designed to enhance target selectivity?
Answer:
- Bioisosteric replacement: Substitute thiazole with 1,2,4-thiadiazole to modulate electronic effects .
- Fragment-based screening: Identify critical pharmacophores (e.g., oxadiazole-carboxamide linkage) via SAR studies .
- Steric shielding: Introduce bulky substituents (e.g., 4-methylphenyl) to reduce off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
